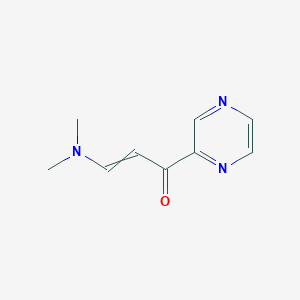

3-(Dimethylamino)-1-(2-pyrazinyl)-2-propen-1-one

Beschreibung

Eigenschaften

IUPAC Name |

(E)-3-(dimethylamino)-1-pyrazin-2-ylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O/c1-12(2)6-3-9(13)8-7-10-4-5-11-8/h3-7H,1-2H3/b6-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLHUZMQFALLXDS-ZZXKWVIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=CC(=O)C1=NC=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C/C(=O)C1=NC=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Reaction Mechanism and General Procedure

The most widely documented method involves the reaction of acetylpyrazine with DMF-DMA under reflux conditions. The mechanism proceeds via nucleophilic addition-elimination, where DMF-DMA acts as both a dimethylamine donor and a carbonyl activator:

-

Acetylpyrazine (1.0 equiv) and DMF-DMA (1.1–1.3 equiv) are combined in anhydrous methanol.

-

The mixture is refluxed for 10–15 hours at 65–80°C .

-

Post-reaction, methanol is evaporated under reduced pressure, and the residue is crystallized from ethyl acetate/hexane (1:1) to yield the product as pale-yellow crystals.

Key Parameters:

Yield : 53–58%.

Purity : >99% (HPLC).

Alternative Synthetic Routes

Modified Acetal Reagents

Patents describe using N,N-dimethylacetamide dimethyl acetal instead of DMF-DMA to synthesize analogous compounds. While this approach is less common for pyrazinyl derivatives, it may adjust steric or electronic effects in the product.

Large-Scale Production Optimization

A Chinese patent (CN102276518B) highlights industrial-scale optimizations:

-

Catalyst Use : Cuprous halides (e.g., CuCl) accelerate DMF-DMA formation in situ.

-

Solvent Systems : Methanol-kerosene mixtures improve reagent solubility and reduce side reactions.

-

Workflow : Continuous distillation removes byproducts (e.g., trimethyl orthoformate), enhancing purity to >98%.

Characterization and Analytical Data

Spectroscopic Profiles

IR (KBr, cm⁻¹) :

¹H NMR (CDCl₃) :

¹³C NMR (CDCl₃) :

Physical Properties

| Property | Value |

|---|---|

| Melting Point | 131.8°C |

| λmax (UV-Vis) | 325 nm |

| Solubility | Chloroform, DCM, Ethanol |

Challenges and Mitigation Strategies

Common Issues

Analyse Chemischer Reaktionen

Types of Reactions

3-(Dimethylamino)-1-(2-pyrazinyl)-2-propen-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

Substitution: The dimethylamino group or the pyrazine ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine oxides, while reduction could produce pyrazine alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Wissenschaftliche Forschungsanwendungen

3-(Dimethylamino)-1-(2-pyrazinyl)-2-propen-1-one has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

Industry: It is utilized in the production of specialty chemicals and materials, such as dyes and polymers.

Wirkmechanismus

The mechanism of action of 3-(Dimethylamino)-1-(2-pyrazinyl)-2-propen-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis. Similarly, its anticancer properties could be attributed to the induction of apoptosis or inhibition of cell proliferation pathways.

Vergleich Mit ähnlichen Verbindungen

Chemical Identity :

- IUPAC Name: 3-(Dimethylamino)-1-(2-pyrazinyl)-2-propen-1-one

- Molecular Formula : C₁₀H₁₂N₂O

- Molecular Weight : 176.22 g/mol

- CAS Number : 111781-53-4

- Purity : 98% (commercially available)

Structural Features: This enaminone derivative contains a dimethylamino group (-N(CH₃)₂) conjugated to an α,β-unsaturated ketone and a 2-pyrazinyl aromatic ring.

Comparison with Structurally Similar Compounds

Structural Isomers: Pyridyl vs. Pyrazinyl Derivatives

Key Differences :

- Electron Density : Pyrazine’s electron-withdrawing N atoms reduce electron density at the ketone group compared to pyridyl isomers, affecting reactivity in nucleophilic additions .

- Coordination Sites : Pyrazinyl derivatives offer additional binding sites (N atoms), making them superior ligands for transition-metal complexes .

Substituent Variations: Aromatic Ring Modifications

Key Insights :

- Phenyl vs. Heteroaromatic : Pyrazinyl and pyridyl derivatives exhibit higher solubility in polar solvents compared to phenyl analogs due to N-atom interactions .

- Electronic Effects: Electron-withdrawing groups (e.g., -NO₂) increase ketone reactivity, whereas electron-donating groups (e.g., thiophene) stabilize conjugated systems .

Structure–Activity Relationship (SAR) :

Common Methods :

Reaction Conditions :

- Solvent: Polar aprotic solvents (e.g., DMF) preferred for enaminone synthesis .

- Catalysts : Acidic or basic conditions tailored to substituent sensitivity .

Biologische Aktivität

3-(Dimethylamino)-1-(2-pyrazinyl)-2-propen-1-one is an organic compound classified as a pyrazine derivative. This compound features a dimethylamino group attached to a propenone moiety, which is further linked to a pyrazine ring. Its unique structure contributes to various biological activities, making it a subject of interest in medicinal chemistry.

- Molecular Formula: C_10H_12N_2O

- Molecular Weight: 176.22 g/mol

- CAS Number: 111781-53-4

Synthesis

The synthesis typically involves the condensation of 2-pyrazinecarboxaldehyde with dimethylamine and an appropriate ketone under basic conditions, using bases such as sodium hydroxide or potassium carbonate. The reaction can be optimized for yield and purity through industrial processes like continuous flow synthesis and advanced purification techniques.

Biological Activity

This compound exhibits a range of biological activities, including antimicrobial, antifungal, and anticancer properties. The following sections detail these activities based on recent research findings.

Antimicrobial Activity

Research indicates that this compound demonstrates significant antimicrobial effects against various pathogens.

- Mechanism of Action: The compound may inhibit key enzymes involved in bacterial cell wall synthesis, contributing to its antimicrobial efficacy.

- Case Studies:

Antifungal Properties

The compound has also been evaluated for its antifungal activity.

- Findings: Studies have indicated that pyrazine derivatives can inhibit the growth of fungi such as Candida albicans, with varying degrees of effectiveness depending on the structural modifications made to the pyrazine ring.

Anticancer Activity

This compound has shown promise in anticancer research.

- Mechanism of Action: It may induce apoptosis in cancer cells or inhibit cell proliferation pathways.

- Case Studies:

Comparison with Similar Compounds

The biological activity of this compound can be compared with other similar compounds:

| Compound | Structure Type | Notable Activity |

|---|---|---|

| 3-(Dimethylamino)-1-(2-pyridyl)-2-propen-1-one | Pyridine derivative | Antimicrobial |

| 3-(Diethylamino)-1-(2-pyrazinyl)-2-propen-1-one | Diethylamino group | Anticancer |

| 3-(Dimethylamino)-1-(2-thiazolyl)-2-propen-1-one | Thiazole derivative | Antifungal |

Q & A

Q. What are the standard synthetic routes for 3-(Dimethylamino)-1-(2-pyrazinyl)-2-propen-1-one, and how are intermediates characterized?

The compound is typically synthesized via condensation reactions. For example, analogous propenones are prepared by reacting ketones with dimethylformamide dimethylacetal (DMF-DMA) under reflux conditions, followed by purification using column chromatography . Characterization involves spectroscopic methods: 1H/13C-NMR to confirm regiochemistry, IR spectroscopy for carbonyl group validation (~1650 cm⁻¹), and mass spectrometry for molecular weight verification . For pyrazinyl derivatives, elemental analysis ensures stoichiometric purity .

Q. How is this compound applied in heterocyclic synthesis, and what reaction conditions are critical?

It serves as a precursor for heterocycles like isoxazoles and triazolopyrimidines. For example, reacting it with hydroxylamine hydrochloride in ethanol under reflux yields 5-(2-pyridyl)isoxazole derivatives. Cyclocondensation with hydrazines or amidines in polar solvents (e.g., DMF or acetic acid) at 80–100°C produces triazolo[1,5-a]pyrimidines. Catalytic acid (e.g., HCl) or base (e.g., K₂CO₃) may accelerate these reactions .

Q. What safety protocols are recommended for handling this compound?

The compound is classified as Eye Irrit. 2 and Skin Irrit. 2 (GHS). Use fume hoods , nitrile gloves , and safety goggles . Storage requires inert atmospheres (N₂/Ar) at 2–8°C in amber glass vials to prevent degradation. Spills should be neutralized with silica-based absorbents .

Advanced Questions

Q. How does the compound’s hemilabile ligand behavior influence its coordination chemistry with transition metals?

The enaminone structure allows dual-binding modes : the pyrazinyl nitrogen binds strongly to metals (e.g., Rh(I) or Ir(I)), while the dimethylamino group acts as a labile donor. This hemilability enables dynamic catalysis, such as in transfer hydrogenation. Synthesis of Rh(I) complexes involves refluxing the ligand with [Rh(COD)Cl]₂ in dichloromethane, followed by crystallization from hexane .

Q. What mechanistic insights explain its role in cyclization reactions for heterocycle formation?

In pyrazoline synthesis, the α,β-unsaturated ketone undergoes Michael addition with hydrazines, followed by intramolecular cyclization. Density Functional Theory (DFT) studies suggest that electron-withdrawing groups on the pyrazinyl ring lower the LUMO energy, accelerating nucleophilic attack . Solvent polarity (e.g., acetic acid vs. ethanol) also affects transition-state stabilization .

Q. How can reaction yields be optimized in metal-complex synthesis?

Key parameters include:

Q. What structure-activity relationships (SAR) govern its antibacterial activity?

Derivatives with lipophilic substituents (e.g., chloro, bromo) on the aryl ring show lower MIC values (≥0.2 mg/mL) against Gram-negative bacteria compared to polar groups (e.g., hydroxy, methoxy). This trend aligns with enhanced membrane permeability. Activity is assessed via broth microdilution (CLSI guidelines) using Bordetella bronchiseptica as a model organism .

Q. How can computational modeling guide the design of analogs with improved catalytic or biological properties?

Molecular docking (AutoDock Vina) predicts binding affinities to bacterial enzymes (e.g., DNA gyrase). QSAR models correlate logP values with antibacterial potency, prioritizing analogs with ClogP 2.5–3.5. TD-DFT calculations optimize electronic properties for metal-ligand charge transfer in catalytic applications .

Methodological Tables

Q. Table 1: Key Synthetic Parameters for Heterocycle Formation

| Reaction Type | Reagents/Conditions | Yield (%) | Characterization Methods |

|---|---|---|---|

| Isoxazole Synthesis | NH₂OH·HCl, EtOH, Δ, 6h | 75–85 | ¹H NMR (δ 8.3–8.5 ppm, pyrazinyl H) |

| Triazolopyrimidine | Acetic acid, 80°C, 12h | 60–70 | IR (C=O stretch ~1680 cm⁻¹) |

Q. Table 2: Antibacterial SAR Trends

| Substituent Type | Example Group | MIC (mg/mL) | Permeability (logP) |

|---|---|---|---|

| Lipophilic | 4-Chlorophenyl | 0.2 | 3.1 |

| Polar | 4-Methoxyphenyl | >0.6 | 1.8 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.